2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a cyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 3-cyclopropyl-1H-pyrazole-5-amine with acetonitrile derivatives in the presence of catalysts such as p-toluenesulfonic acid (p-TSA) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products:
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter cellular pathways and lead to therapeutic effects .
Comparison with Similar Compounds
3-amino-5-cyclopropyl-1H-pyrazole: Shares the pyrazole core with an amino and cyclopropyl group but lacks the acetonitrile moiety.
2-(5-methyl-1H-pyrazol-1-yl)acetonitrile: Similar structure but with a methyl group instead of an amino group.
Uniqueness: 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the amino and cyclopropyl groups on the pyrazole ring enhances its potential for diverse applications in medicinal chemistry .
Properties
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-3-4-12-8(10)5-7(11-12)6-1-2-6/h5-6H,1-2,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRMXMFYKXIWHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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